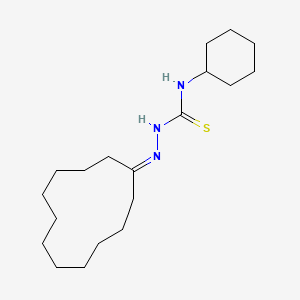
N-butyl-2,6-dichloro-4-methylnicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves reactions that introduce functional groups to the nicotinamide ring. For instance, the one-step reaction of isophthaloyl dichloride with the 2-aminopyridine derivative (methyl 6-aminonicotinate) yields trimer-based and tetramer-based macrocyclic esters, showcasing the synthetic versatility of nicotinamide compounds (Mocilac & Gallagher, 2013).
Molecular Structure Analysis
Nicotinamide derivatives like N-butyl-2,6-dichloro-4-methylnicotinamide are characterized by their planar structures and the ability to form intermolecular hydrogen bonds, contributing to their stability and reactivity. The crystal structure of related compounds reveals almost planar molecules, demonstrating the typical conformation of nicotinamide derivatives and their potential for forming stable crystalline structures (Jethmalani et al., 1996).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, including cycloadditions and coupling reactions, that modify their structure and functionalize them for different applications. For example, efficient synthesis of 2-aryl-6-chloronicotinamides via regioselective Suzuki coupling illustrates the reactivity and potential utility of nicotinamide compounds in organic synthesis (Yang, Wang, & Corte, 2003).
Applications De Recherche Scientifique
Fluorimetric Estimation and Differentiation
The study by Carpenter and Kodicek (1950) on the fluorimetric estimation of N1-methylnicotinamide and its differentiation from coenzyme highlights the importance of developing sensitive and specific analytical methods for nicotinamide derivatives. This research is foundational for understanding the metabolic pathways of nicotinic acid and its derivatives in various species (Carpenter & Kodicek, 1950).
Electrocatalytic Synthesis of Hydrogen Peroxide
Fellinger et al. (2012) explored the use of mesoporous nitrogen-doped carbon derived from an ionic liquid as a catalyst for the electrochemical synthesis of hydrogen peroxide. This study demonstrates the potential of nitrogen-doped carbon materials, which can be synthesized from nicotinamide derivatives, in sustainable and efficient chemical syntheses (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Protein Fluorescence Quenching
Research by Holmes and Robbins (1974) on the quenching of tryptophyl fluorescence in proteins by N‘‐methylnicotinamide chloride provides insights into protein structure and function. This study demonstrates the utility of nicotinamide derivatives in biochemical research, particularly in studying protein dynamics and interactions (Holmes & Robbins, 1974).
Organotin Compounds
Holmes et al. (1987) discussed the synthesis and structural characterization of organotin compounds, showing the versatility of tin-based compounds in organic synthesis and materials science. This research provides a framework for the synthesis and application of complex organometallic compounds, potentially including those derived from nicotinamide (Holmes, Schmid, Chandrasekhar, Day, & Holmes, 1987).
Propriétés
IUPAC Name |
N-butyl-2,6-dichloro-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-3-4-5-14-11(16)9-7(2)6-8(12)15-10(9)13/h6H,3-5H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABPIUTTZQPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C(C=C1C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2,6-dichloro-4-methylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B4622703.png)
![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)

![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)